Holmium(3+);triperchlorate;hydrate

Description

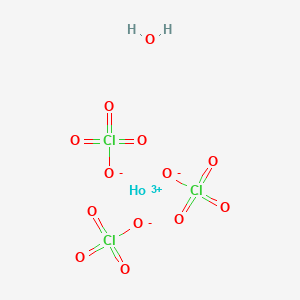

Holmium(3+) triperchlorate hydrate (chemical formula: Ho(ClO₄)₃·6H₂O, molecular weight: 571.37 g/mol) is a rare-earth metal perchlorate compound. It exists as a yellow, orange, or pink liquid (in aqueous solution) with a density of 1.57 g/mL at 25°C . The compound is classified as a strong oxidizer (Hazard Statement H272) and falls under UN 3098 (5.1/PG II) for transport .

Properties

IUPAC Name |

holmium(3+);triperchlorate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Ho.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWSYQWUIZCELP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2HoO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of Holmium Oxide with Perchloric Acid

The most direct route to holmium(III) triperchlorate hydrate involves the reaction of holmium(III) oxide () with concentrated perchloric acid () . This method parallels techniques observed in molten salt electrolysis systems, where serves as a feedstock for holmium incorporation . The reaction proceeds as:

Procedure :

-

Dissolution : is gradually added to chilled 70% under argon to minimize side reactions.

-

Heating : The mixture is refluxed at 80–100°C for 4–6 hours to ensure complete reaction.

-

Crystallization : Slow evaporation at 25°C yields hydrated crystals, with the water content () dependent on relative humidity .

Key Parameters :

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| Acid Concentration | 65–70% | Higher concentrations risk decomposition |

| Reaction Temperature | 80–100°C | Ensures solubility without oxidizer breakdown |

| Evaporation Rate | 0.5 mL/hr | Controls crystal size and hydration state |

This method consistently produces under ambient conditions, as confirmed by thermogravimetric analysis (TGA) .

Metathetical Exchange Using Holmium Nitrate

Alternative pathways employ metathesis reactions between holmium nitrate () and alkali perchlorates. For example:

Procedure :

-

Precipitation : Aqueous solutions of and are mixed stoichiometrically.

-

Filtration : is removed via vacuum filtration due to its lower solubility (92 g/100 mL vs. 209 g/100 mL for ).

-

Crystallization : The filtrate is reduced under vacuum to isolate .

Advantages :

-

Avoids handling concentrated .

-

Yields higher-purity products due to selective precipitation.

Hydration State Control

The hydration number () in is modulated via:

-

Desiccants : Storing crystals over reduces to 2–3.

-

Humidity Chambers : Exposure to 75% relative humidity stabilizes .

Thermogravimetric Data :

| Hydrate Form | Weight Loss (%) | Temperature Range (°C) |

|---|---|---|

| 18.2 | 50–120 | |

| 12.8 | 50–110 |

Purification and Analytical Validation

Recrystallization :

-

Dissolve crude product in minimal deionized water.

-

Filter through sintered glass (porosity 4).

-

Precipitate with ethanol (1:3 v/v) for high-purity crystals.

Characterization :

Chemical Reactions Analysis

Holmium(III) perchlorate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: As a lanthanide, holmium typically exists in the +3 oxidation state. It can participate in redox reactions, although it is more stable in its +3 state.

Substitution Reactions: Holmium(III) perchlorate can undergo substitution reactions where the perchlorate ions are replaced by other anions, such as chloride or nitrate, depending on the reagents used.

Complex Formation: Holmium(III) can form complexes with various ligands, which can be utilized in the synthesis of holmium-based nanoparticles.

Scientific Research Applications

Holmium(III) perchlorate hydrate has several scientific research applications:

Spectrophotometry: It is used as a standard for calibrating UV/visible spectrophotometers due to its well-defined absorption peaks.

Nanoparticle Synthesis: It serves as a precursor in the synthesis of holmium-based nanoparticles, which have applications in catalysis and materials science.

Medical Research: Holmium-based compounds are being explored for their potential use in medical imaging and cancer treatment.

Mechanism of Action

The mechanism of action of holmium(III) perchlorate hydrate in its various applications is primarily based on its electronic structure and ability to form stable complexes. In spectrophotometry, its sharp absorption peaks allow for precise calibration of instruments. In catalysis, the unique electronic properties of holmium facilitate various chemical transformations .

Comparison with Similar Compounds

Structural and Compositional Similarities

Triperchlorate hydrates of transition and rare-earth metals share a general formula M(ClO₄)₃·nH₂O , where M is a trivalent metal. Key examples include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration State | Physical State |

|---|---|---|---|---|

| Holmium(3+) triperchlorate | Ho(ClO₄)₃·6H₂O | 571.37 | Hexahydrate | Yellow/orange liquid |

| Iron(III) perchlorate | Fe(ClO₄)₃·xH₂O | 354.18 (anhydrous) | Variable | Crystalline solid |

| Gallium(III) perchlorate | Ga(ClO₄)₃·xH₂O | 368.06 | Variable | Not specified |

| Thallium(III) perchlorate | Tl(ClO₄)₃·6H₂O | ~535.24 (estimated) | Hexahydrate | Crystalline solid |

| Yttrium(III) perchlorate | Y(ClO₄)₃·6H₂O | 495.34 | Hexahydrate | Colorless liquid |

Key Observations :

- Hydration : Holmium, thallium, and yttrium perchlorates predominantly crystallize as hexahydrates , whereas iron and gallium perchlorates exhibit variable hydration.

- Molecular Weight : Holmium’s higher molecular weight (571.37 g/mol) reflects its rare-earth status, compared to lighter transition metals like iron (354.18 g/mol) .

Physical and Chemical Properties

Key Observations :

- Oxidative Nature : All perchlorates (holmium, iron, thallium) are strong oxidizers, but thallium(III) perchlorate additionally exhibits acute toxicity (H300, H330) .

- Hydrate Isomerism : Chromium(III) chloride hexahydrate displays structural isomerism (e.g., [CrCl₂(H₂O)₄]⁺ vs. [Cr(H₂O)₆]³⁺), which influences solubility and reactivity . Holmium perchlorate lacks such isomerism.

Precautionary Measures :

- Holmium and iron perchlorates require storage away from combustibles.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for holmium(3+) triperchlorate hydrate, and how do reaction conditions influence purity and yield?

- Methodology : Synthesis typically involves controlled hydrolysis of holmium oxide (Ho₂O₃) with concentrated perchloric acid (HClO₄) under reflux, followed by slow evaporation for crystallization. Maintaining a molar ratio of 1:6 (Ho₂O₃:HClO₄) and temperatures below 80°C minimizes decomposition of perchlorate ions. Hydrate formation is sensitive to ambient humidity; anhydrous conditions yield lower hydration states .

- Validation : Purity is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) for Ho³⁺ content and ion chromatography for ClO₄⁻ stoichiometry. Yield optimization requires pH monitoring to avoid premature precipitation .

Q. How can researchers characterize the hydration state and structural properties of holmium(3+) triperchlorate hydrate?

- Techniques :

- X-ray diffraction (XRD) : Resolves crystallographic parameters and confirms the hydrate structure (e.g., hexahydrate vs. lower hydrates).

- Thermogravimetric analysis (TGA) : Quantifies water content by mass loss between 100–200°C.

- Infrared spectroscopy (IR) : Identifies O–H stretching (3400–3200 cm⁻¹) and Cl–O vibrational modes (1100–900 cm⁻¹) .

- Challenges : Hydrate isomers (e.g., variable water coordination) may complicate interpretation. Pair TGA with Karl Fischer titration for precise water quantification .

Q. What safety protocols are critical when handling holmium(3+) triperchlorate hydrate in the laboratory?

- Hazards : The compound is a strong oxidizer (UN 3098, Class 5.1) and irritant (H315, H319).

- Mitigation :

- Use explosion-proof fume hoods for synthesis.

- Store in airtight containers with desiccants to prevent hygroscopic degradation.

- Personal protective equipment (PPE): Nitrile gloves, splash goggles, and flame-retardant lab coats .

Advanced Research Questions

Q. How does the electronic structure of holmium(3+) triperchlorate hydrate influence its luminescence properties in optical applications?

- Mechanism : Ho³⁺ exhibits sharp 4f-4f transitions, emitting in the visible and near-infrared (e.g., 540 nm for ⁵S₂→⁵I₈). The perchlorate ligand field minimally perturbs these transitions, making the compound suitable for luminescent probes.

- Experimental Design : Use Judd-Ofelt theory to calculate radiative lifetimes. Compare experimental emission spectra (via photoluminescence spectroscopy) with computational models (DFT) to assess ligand effects .

Q. What discrepancies exist in reported thermodynamic data for holmium(3+) triperchlorate hydrate, and how can they be resolved?

- Contradictions : Literature reports variable ΔHhydration values (±15 kJ/mol) due to inconsistent hydrate isolation (e.g., hexahydrate vs. non-stoichiometric forms).

- Resolution : Standardize synthesis protocols (e.g., strict humidity control) and validate hydration states via coupled TGA/DSC. Cross-reference with solution calorimetry in non-aqueous solvents (e.g., acetonitrile) to isolate hydration contributions .

Q. How can holmium(3+) triperchlorate hydrate be utilized as a precursor in catalytic or materials synthesis applications?

- Case Study : In sol-gel synthesis, Ho(ClO₄)₃·xH₂O decomposes at 300–400°C to yield Ho₂O₃ nanoparticles. The perchlorate anion acts as a templating agent, influencing pore structure in mesoporous oxides.

- Optimization : Vary calcination ramp rates and precursor concentrations to control particle size (XRD) and surface area (BET analysis). Compare with nitrate or chloride precursors to assess anion effects on morphology .

Q. What are the challenges in reconciling spectroscopic data with computational models for holmium(3+) triperchlorate hydrate?

- Issue : DFT simulations often underestimate the splitting of 4f energy levels due to weak ligand field effects.

- Approach : Refine models by incorporating relativistic corrections (e.g., ZORA formalism) and explicit solvent molecules. Validate against high-resolution emission spectra obtained via cryogenic spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.